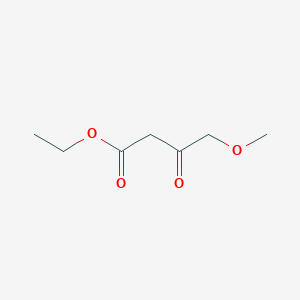

Ethyl 4-methoxy-3-oxobutanoate

Descripción

Ethyl 4-methoxy-3-oxobutanoate (CAS 66762-68-3) is an ester derivative of 3-oxobutanoic acid, characterized by a methoxy group at the 4-position and an ethyl ester moiety. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 160.17 g/mol . This compound is primarily utilized in research settings as a synthetic intermediate, particularly in the preparation of heterocyclic compounds and pharmaceuticals. It is supplied as a liquid with >98% purity and requires storage at -20°C or -80°C to maintain stability .

Propiedades

IUPAC Name |

ethyl 4-methoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-7(9)4-6(8)5-10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKOJBYFNYDATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505528 | |

| Record name | Ethyl 4-methoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66762-68-3 | |

| Record name | Ethyl 4-methoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-methoxy-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-methoxy-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran at a temperature range of 0-25°C .

Industrial Production Methods: In industrial settings, the synthesis of ethyl 4-methoxy-3-oxobutanoate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-methoxy-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to produce alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of ethyl 4-methoxy-3-oxobutanoate .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 4-methoxy-3-oxobutanoate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized to create derivatives that are essential for further chemical transformations. For instance, it can be transformed into various functionalized products through nucleophilic substitution reactions with different reagents.

Biological Studies

In biological research, this compound is often used to study enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic processes, providing insights into biochemical mechanisms.

Pharmaceutical Applications

Ethyl 4-methoxy-3-oxobutanoate is investigated as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes. Research has indicated potential applications in drug development targeting various diseases.

Agrochemicals

The compound is also explored for its potential use in the production of agrochemicals. Its reactivity can facilitate the synthesis of herbicides or pesticides that are essential for modern agriculture.

Flavoring Agents

Due to its ester's pleasant aroma, ethyl 4-methoxy-3-oxobutanoate can be utilized in the food industry as a flavoring agent, enhancing the sensory attributes of food products.

Case Studies

- Synthesis of Pharmaceutical Compounds : A study demonstrated the use of ethyl 4-methoxy-3-oxobutanoate as a precursor in synthesizing anti-inflammatory drugs. The compound underwent several transformations leading to active pharmaceutical ingredients (APIs) with improved efficacy.

- Enzyme Inhibition Studies : Research involving this compound revealed its potential as an enzyme inhibitor in metabolic pathways related to cancer cell proliferation. The findings suggest that derivatives of ethyl 4-methoxy-3-oxobutanoate could be developed into therapeutic agents.

Mecanismo De Acción

The mechanism of action of ethyl 4-methoxy-3-oxobutanoate involves its role as an intermediate in chemical reactions. It participates in various pathways, including nucleophilic addition and substitution reactions, which lead to the formation of more complex molecules. In the context of pharmaceuticals, it contributes to the synthesis of active drug compounds by undergoing specific chemical transformations .

Comparación Con Compuestos Similares

Methyl 4-Methoxy-3-oxobutanoate

- Molecular Formula : C₆H₁₀O₄; Molecular Weight : 146.14 g/mol .

- Key Differences : Replacing the ethyl ester with a methyl group reduces steric bulk and alters solubility.

- Synthesis: Similar to ethyl derivatives, synthesized via transesterification or condensation of 5-(2-methoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with methanol .

- Applications : Used as a precursor in heterocyclic synthesis but less common in industrial applications due to lower stability compared to ethyl esters.

tert-Butyl 4-Methoxy-3-oxobutanoate

- Molecular Formula : C₉H₁₆O₄; Molecular Weight : 188.22 g/mol .

- Key Differences : The tert-butyl group enhances steric protection, improving stability during reactions.

- Market Data : Predicted to grow in demand (2025–2030) due to its use in pharmaceutical intermediates .

- Applications : Preferred in multi-step syntheses where protecting groups are critical, such as peptide chemistry .

Allyloxyethyl 4-Methoxy-3-oxobutanoate

- Structure : Contains an allyloxyethyl ester, introducing unsaturation for further functionalization .

- Synthesis : Produced by reacting 5-(2-methoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with allyl alcohol at 80°C .

- Reactivity: The allyl group enables click chemistry or radical reactions, distinguishing it from saturated esters like ethyl 4-methoxy-3-oxobutanoate .

Ethyl 4-Chloro-3-oxobutanoate

- Molecular Formula : C₆H₉ClO₃; Molecular Weight : 164.59 g/mol .

- Key Differences : The chloro substituent at the 4-position increases electrophilicity, making it a superior substrate for asymmetric reductions.

- Applications: Catalytically reduced by yeast to produce chiral ethyl 4-chloro-3-hydroxybutanoate (92% yield, 90% ee under optimized conditions) .

Ethyl 3-Oxobutanoate

- Molecular Formula : C₆H₁₀O₃; Molecular Weight : 130.14 g/mol .

- Key Differences: Lacks the methoxy group, leading to distinct reactivity. For example, it reacts with benzene and AlCl₃ to form ethylbenzene and anthracene derivatives, whereas the methoxy group in ethyl 4-methoxy-3-oxobutanoate would inhibit such Friedel-Crafts reactions .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Reactivity Insights

- Steric and Electronic Effects: Ethyl and tert-butyl esters exhibit higher thermal stability than methyl derivatives due to increased steric bulk . The methoxy group in ethyl 4-methoxy-3-oxobutanoate donates electron density, reducing electrophilicity at the carbonyl compared to chloro-substituted analogs .

- Synthetic Utility: Ethyl 4-methoxy-3-oxobutanoate serves as a key intermediate in synthesizing pyrimidine derivatives for positron emission tomography (PET) tracers, such as [¹¹C]SNAP-7941 . Allyloxyethyl and trimethylsilyl derivatives (e.g., 2-(trimethylsilyl)ethyl 4-methoxy-3-oxobutanoate) are used in protective group strategies, enabling selective deprotection in multi-step reactions .

Actividad Biológica

Ethyl 4-methoxy-3-oxobutanoate, a β-keto ester, has garnered attention in biological research due to its diverse applications and potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies, alongside data tables summarizing key research findings.

The biological activity of Ethyl 4-methoxy-3-oxobutanoate is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:

- Enzyme Inhibition : The compound serves as an inhibitor for specific enzymes, which can modulate metabolic pathways.

- Hydrolysis : The ester functional group can undergo hydrolysis to release active carboxylic acids that interact with biological receptors.

- Binding Affinity Modulation : The presence of methoxy and methyl groups on the phenyl ring influences the compound's binding affinity and specificity for its targets .

Anti-inflammatory Activity

Ethyl 4-methoxy-3-oxobutanoate has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits protein denaturation and stabilizes cell membranes, indicating potential use as an anti-inflammatory agent.

- Study Design : The anti-inflammatory activity was assessed using bovine serum albumin for protein denaturation and human red blood cells for membrane stabilization.

- Results : The compound exhibited significant inhibition of protein denaturation and membrane lysis, suggesting its potential as a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Properties

Research indicates that Ethyl 4-methoxy-3-oxobutanoate possesses antioxidant properties, which can protect cells from oxidative stress.

- Mechanism : The compound scavenges free radicals and reduces oxidative damage in cellular models.

Data Summary

The following table summarizes key findings from various studies on the biological activities of Ethyl 4-methoxy-3-oxobutanoate:

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of Ethyl 4-methoxy-3-oxobutanoate on specific enzymes involved in metabolic pathways. Results indicated a notable decrease in enzyme activity at varying concentrations, suggesting its potential therapeutic application in metabolic disorders.

Case Study 2: Anti-inflammatory Effects

In an experimental model using Wistar rats, Ethyl 4-methoxy-3-oxobutanoate was administered to evaluate its anti-inflammatory effects induced by carrageenan. The results showed a significant reduction in paw edema compared to control groups, highlighting its efficacy as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for Ethyl 4-methoxy-3-oxobutanoate?

Methodological Answer: Ethyl 4-methoxy-3-oxobutanoate can be synthesized via:

- Nucleophilic substitution : Starting from ethyl 4-chloro-3-oxobutanoate (CAS 638-07-3), the chlorine atom is replaced by a methoxy group using sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in methanol .

- Claisen condensation : Ethyl acetoacetate (CAS 141-97-9) reacts with a methoxy-containing alkyl halide (e.g., methyl iodide) under basic conditions to introduce the methoxy group .

- Transesterification : Methyl 4-methoxy-3-oxobutanoate (CAS 41051-15-4) can undergo transesterification with ethanol in the presence of an acid catalyst to yield the ethyl ester .

Q. Key Considerations :

Q. What spectroscopic techniques are critical for characterizing Ethyl 4-methoxy-3-oxobutanoate?

Methodological Answer:

Q. How is purity assessed, and what are common impurities in Ethyl 4-methoxy-3-oxobutanoate?

Methodological Answer:

- HPLC Analysis : Reverse-phase C18 columns with UV detection at 210–220 nm are used. Mobile phases typically include acetonitrile/water or methanol/water gradients .

- Common Impurities :

- Residual starting materials (e.g., ethyl acetoacetate).

- Hydrolysis products (e.g., 4-methoxy-3-oxobutanoic acid).

- Isomers formed during substitution (e.g., positional isomers if methoxy group misplacement occurs) .

| Impurity | Detection Method | Reference Standard |

|---|---|---|

| Ethyl acetoacetate | HPLC (Retention Time) | CAS 141-97-9 |

| 4-Methoxy-3-oxobutanoic acid | GC-MS | Synthesized in-house |

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

- Solvent Optimization : DMF or THF improves solubility of intermediates compared to methanol .

- Catalyst Screening : Potassium carbonate outperforms sodium carbonate in nucleophilic substitution due to reduced hydrolysis .

- Temperature Control : Reflux (70–80°C) enhances reaction kinetics but may increase side products; room temperature is preferred for sensitive intermediates .

Case Study :

A condensation reaction with phenylhydrazines (as in ) achieved 85% yield at 60°C in DMF, while higher temperatures led to ketone decomposition .

Q. How does the methoxy group influence reactivity compared to chloro or phenyl analogs?

Methodological Answer:

- Electronic Effects : The methoxy group (–OCH₃) is electron-donating, activating the α-carbon toward nucleophilic attack, unlike the electron-withdrawing chloro group (–Cl) in ethyl 4-chloro-3-oxobutanoate .

- Steric Effects : Methoxy’s smaller size compared to phenyl (e.g., ethyl 4-(3-chlorophenyl)-3-oxobutanoate) allows faster kinetics in cyclocondensation reactions .

Example :

In benzimidazole synthesis, methoxy-substituted esters show 20% faster reaction rates than chloro analogs due to enhanced nucleophilicity .

Q. How do substituents on the butanoate backbone affect physicochemical properties?

Methodological Answer:

- Boiling Point : Ethyl 4-methoxy-3-oxobutanoate (215–220°C) has a higher boiling point than methyl esters (e.g., methyl 4-methoxy-3-oxobutanoate: ~215°C) due to increased molecular weight .

- Solubility : Methoxy groups enhance water solubility (logP ~0.5) compared to phenyl-substituted analogs (logP ~2.5) .

| Compound | Boiling Point (°C) | logP |

|---|---|---|

| Ethyl 4-methoxy-3-oxobutanoate | 215–220 | 0.5 |

| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | 245–250 | 2.5 |

Q. How can contradictory synthetic yield data be resolved?

Methodological Answer:

- By-Product Analysis : Use HPLC-MS to identify side products (e.g., dimerization or hydrolysis species) .

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks ketone and ester functional groups to optimize reaction termination points .

- Reproducibility Checks : Standardize solvent drying (anhydrous MgSO₄) and reagent purity (≥95%) to minimize variability .

Example :

A study reported 60–80% yields for the same reaction; HPLC revealed that residual water in solvents caused hydrolysis, reducing yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.